1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Catalog No.
S665029
CAS No.
51477-10-2
M.F
C16H13BrO
M. Wt
301.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-on...

CAS Number

51477-10-2

Product Name

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one

IUPAC Name

1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Molecular Formula

C16H13BrO

Molecular Weight

301.18 g/mol

InChI

InChI=1S/C16H13BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,1H3

InChI Key

YSOQBFSBVMUAOS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as (E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, is an organic compound classified as a chalcone. Chalcones are characterized by a conjugated system that includes a carbonyl group and a double bond between two carbon atoms, which are flanked by aromatic rings. In this compound, one of the aromatic rings is a bromophenyl group, while the other is a methylphenyl group. The molecular formula for this compound is C16H13BrO, and its molecular weight is approximately 301.18 g/mol .

The compound's structure features a double bond (C=C) and a carbonyl group (C=O), making it a part of a larger class of compounds known for their diverse biological properties and potential applications in medicinal chemistry and material science. The (E)-isomer indicates that the bromine and methyl substituents are positioned on opposite sides of the double bond, which can influence the compound's reactivity and biological activity.

  • Structural Analysis

    A 2004 study published in Acta Crystallographica Section C describes the crystal structure of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. The research explores the molecule's geometric configuration and intermolecular interactions within the crystal lattice PubMed: .

  • Chemical Characterization

    PubChem, a public database of chemicals and their properties, provides basic information on 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, including its molecular formula, weight, and InChI identifier PubChem: . This information is valuable for researchers characterizing and identifying the compound.

Further exploration of scientific databases and recent publications might yield more specific details on the research applications of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. It's possible researchers are investigating its potential in areas like:

  • Organic Synthesis: The compound's structure suggests it could be a useful intermediate or building block in the synthesis of more complex organic molecules.
  • Material Science: Its aromatic rings and unsaturated ketone functionality might be of interest for studies on novel materials with specific electronic or optical properties.
  • Medicinal Chemistry: The presence of aromatic groups and a ketone moiety could provide a starting point for the development of new bioactive molecules.
Typical of unsaturated carbonyl compounds. Notable reactions include:

  • Condensation Reactions: Chalcones can participate in Claisen-Schmidt condensation reactions to form larger polyphenolic compounds.
  • Hydrogenation: The double bond in chalcones can be hydrogenated to yield saturated ketones.
  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to various derivatives.
  • Cyclization Reactions: Chalcones can undergo cyclization to form flavonoids or related structures under acidic or basic conditions.

These reactions highlight the versatility of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one in synthetic organic chemistry.

  • Antimicrobial Activity: Some studies suggest that chalcones exhibit antibacterial and antifungal properties.
  • Anticancer Properties: Chalcones have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
  • Anti-inflammatory Effects: Certain chalcones may possess anti-inflammatory properties, contributing to their therapeutic potential.

The specific biological effects of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one require further investigation to elucidate its mechanisms of action and therapeutic applications.

The synthesis of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the condensation of appropriate aldehydes with acetophenone derivatives. A common method includes:

  • Starting Materials: Utilize 4-bromobenzaldehyde and 4-methylacetophenone.
  • Base Catalysis: Employ a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.
  • Reaction Conditions: Mix the reactants in an organic solvent (e.g., ethanol or methanol) under reflux conditions for several hours.
  • Isolation: After completion, isolate the product through filtration and recrystallization from suitable solvents.

This method exemplifies a typical synthetic route for generating chalcone derivatives .

The applications of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Material Science: Chalcones can be used in the development of organic materials with specific optical or electronic properties.
  • Biochemical Research: Investigating its interactions with biological macromolecules could provide insights into its mechanism of action and therapeutic potential.

Interaction studies involving 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one may focus on its binding affinity with specific enzymes or receptors relevant to its proposed biological activities. Techniques such as:

  • Molecular Docking Studies: These studies can predict how the compound interacts with target proteins at the molecular level.
  • In Vitro Assays: Laboratory experiments assessing the compound's effects on cell lines can elucidate its biological mechanisms.

Such studies are crucial for understanding how this chalcone derivative may be utilized therapeutically .

Several compounds share structural similarities with 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. These include:

Compound NameMolecular FormulaNotable Features
1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-oneC16H13ClOChlorine substituent instead of bromine
1-(Phenyl)-3-(4-methylphenyl)prop-2-en-1-oneC15H14OLacks halogen substitution; simpler structure
3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-oneC16H13BrODifferent positional isomer affecting reactivity

These compounds illustrate variations in substituents that may affect their chemical properties and biological activities. The presence of halogen atoms like bromine or chlorine often enhances biological activity due to increased lipophilicity and potential for interaction with biomolecules .

XLogP3

4.1

Dates

Last modified: 08-15-2023

Explore Compound Types